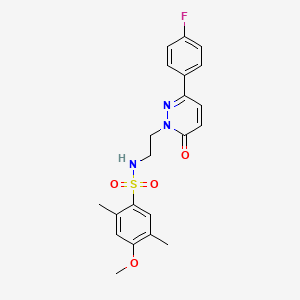

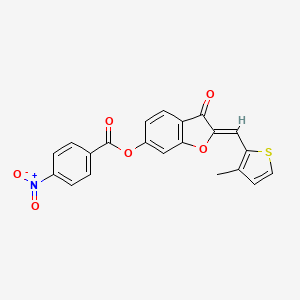

![molecular formula C17H14ClN5O2S B2879662 2-(7-chloro-5-oxo-[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1428358-47-7](/img/structure/B2879662.png)

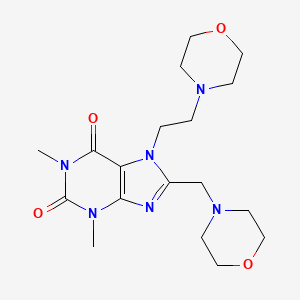

2-(7-chloro-5-oxo-[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of quinazolinone, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been studied for their potential medicinal properties .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of anthranilic acid derivatives with isocyanates, though the exact method can vary depending on the specific substituents present .Molecular Structure Analysis

The molecule contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. It also has a triazolo ring attached to the quinazolinone core, and an acetamide group attached to the other side of the molecule .Chemical Reactions Analysis

As a quinazolinone derivative, this compound might undergo reactions typical for this class of compounds, such as nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and the overall size and shape of the molecule would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Pharmacological Potential

Triazoloquinazoline derivatives have been synthesized and investigated for their potential pharmacological properties. Studies have focused on developing these compounds as new classes of H1-antihistaminic agents. These agents are significant for their potential to protect against histamine-induced bronchospasm with minimal sedative effects compared to existing medications, suggesting their utility in treating allergic reactions without causing significant drowsiness.

- H1-Antihistaminic Activity : Various studies have synthesized and tested triazoloquinazoline derivatives for in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. Some compounds emerged as more potent than the reference standard chlorpheniramine maleate, with minimal sedative effects, highlighting their potential as lead compounds for developing new classes of H1-antihistamines (Alagarsamy et al., 2009).

Cytotoxicity and Anticancer Activity

Research has also explored the anticancer and antibacterial activities of triazoloquinazoline derivatives. These studies indicate that certain compounds exhibit selective cytotoxicity against cancer cell lines and possess antibacterial properties, suggesting their potential application in cancer therapy and infection control.

- Anticancer and Antibacterial Properties : Novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have shown in vitro anticancer and antibacterial activity. Some compounds were particularly effective against non-small cell lung and CNS cancer cell lines, indicating their potential as anticancer agents (Berest et al., 2011).

Insecticidal Properties

Additionally, the synthesis of heterocycles incorporating thiadiazole moieties, related to the triazoloquinazoline structure, has been investigated for their insecticidal activities against agricultural pests. This suggests potential applications in developing new insecticides.

- Insecticidal Assessment : Some heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated for their effectiveness against the cotton leafworm, Spodoptera littoralis, demonstrating the potential for agricultural applications (Fadda et al., 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(7-chloro-5-oxotriazolo[1,5-a]quinazolin-4-yl)-N-(2-thiophen-2-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5O2S/c18-11-3-4-14-13(8-11)17(25)22(16-9-20-21-23(14)16)10-15(24)19-6-5-12-2-1-7-26-12/h1-4,7-9H,5-6,10H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJPRRSPYSFTKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)CN2C3=CN=NN3C4=C(C2=O)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-chloro-5-oxo-[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

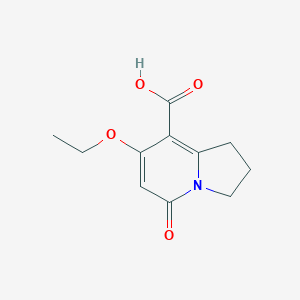

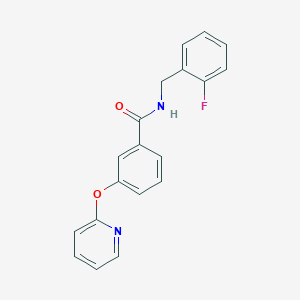

![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2879579.png)

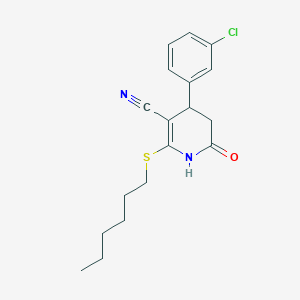

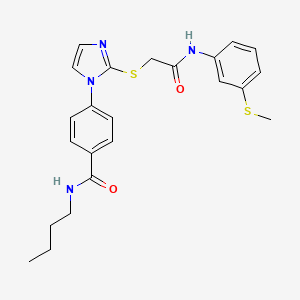

![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B2879583.png)

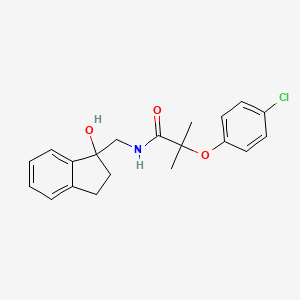

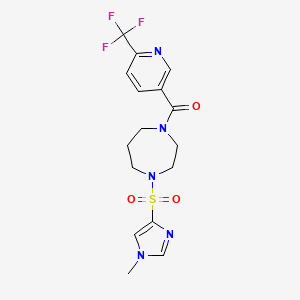

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879586.png)

![1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2879599.png)